molecular formula C11H12O5 B1251380 6-epi-5'-Hydroxymycosporulone

6-epi-5'-Hydroxymycosporulone

Cat. No. B1251380
M. Wt: 224.21 g/mol
InChI Key: MWZYYACVPIJBPD-YZLKNSBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-epi-5'-Hydroxymycosporulone is a natural product found in Microsphaeropsis and Massarina with data available.

Scientific Research Applications

Novel Biological Activity

A study by Roll et al. (2002) identified 6-epi-5'-hydroxymycosporulone during the reevaluation of samples from an Antibiotic Collection. This compound was isolated from an unidentified mitosporic fungus and demonstrates the potential for novel biological activities in microbial sources (Roll et al., 2002).

Secondary Metabolite Research

Research conducted by Abdel-Wahab et al. (2007) on the marine-derived fungus Massarina sp. led to the identification of 6-epi-5'-hydroxymycosporulone among other secondary metabolites. This study highlights the importance of marine-derived fungi in the discovery of unique secondary metabolites, including 6-epi-5'-hydroxymycosporulone (Abdel-Wahab et al., 2007).

Glycosidase Inhibitory Properties

Díaz Pérez et al. (2005) explored the synthesis of reducing castanospermine analogues, including 6-epi-5'-hydroxymycosporulone, and their glycosidase inhibitory properties. This study suggests the potential application of 6-epi-5'-hydroxymycosporulone in the field of enzyme inhibition (Díaz Pérez et al., 2005).

Synthesis and Chemical Studies

Watanabe et al. (1987) examined the synthesis of 6-epi-5'-hydroxymycosporulone, providing insights into its chemical structure and properties. These types of studies contribute to understanding the molecular framework of such compounds, essential for their potential application in various fields (Watanabe et al., 1987).

properties

Product Name

6-epi-5'-Hydroxymycosporulone

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(4S,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione

InChI

InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8-,9+,11-/m1/s1

InChI Key

MWZYYACVPIJBPD-YZLKNSBCSA-N

Isomeric SMILES

C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@@H](C(=C)OC2=O)O)O

Canonical SMILES

CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O

synonyms

6-epi-5'-hydroxy-mycosporulone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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